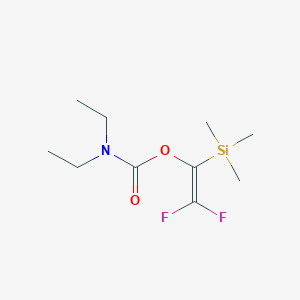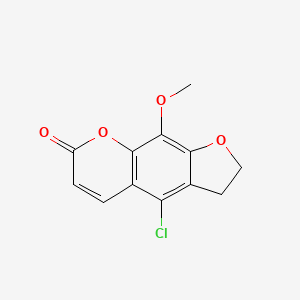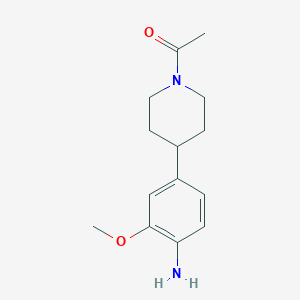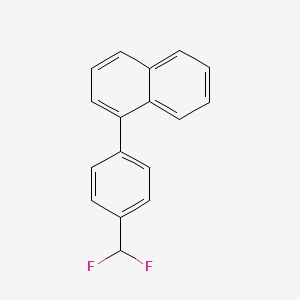
Carbamic acid, diethyl-, 2,2-difluoro-1-(trimethylsilyl)ethenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate is a chemical compound with the molecular formula C10H19F2NO2Si. It is known for its unique structure, which includes both difluoromethyl and trimethylsilyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate typically involves the reaction of difluoromethylated intermediates with trimethylsilyl and diethylcarbamate groups. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto a vinyl precursor, followed by the addition of trimethylsilyl and diethylcarbamate groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity of the final product, often through optimization of reaction conditions and purification processes .
化学反应分析
Types of Reactions
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the difluoromethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with difluoromethyl groups.
Biology: The compound can be used in the study of biological systems, especially in the development of fluorinated biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate involves its interaction with molecular targets through its difluoromethyl and trimethylsilyl groups. These interactions can affect various molecular pathways, leading to the desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-1-(trimethylsilyl)vinyl methylcarbamate
- 2,2-Difluoro-1-(trimethylsilyl)vinyl ethylcarbamate
- 2,2-Difluoro-1-(trimethylsilyl)vinyl propylcarbamate
Uniqueness
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate is unique due to its specific combination of difluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the synthesis of fluorinated compounds and the development of new pharmaceuticals .
属性
CAS 编号 |
143366-88-5 |
|---|---|
分子式 |
C10H19F2NO2Si |
分子量 |
251.34 g/mol |
IUPAC 名称 |
(2,2-difluoro-1-trimethylsilylethenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C10H19F2NO2Si/c1-6-13(7-2)10(14)15-9(8(11)12)16(3,4)5/h6-7H2,1-5H3 |
InChI 键 |
XOLWVOXNRVEZJS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)OC(=C(F)F)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)

![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B11862677.png)
![2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole](/img/structure/B11862678.png)



